An In-Depth Technical Guide to the Physicochemical Properties of Sarcosine Anhydride
An In-Depth Technical Guide to the Physicochemical Properties of Sarcosine Anhydride
Introduction: The Significance of Sarcosine Anhydride in Modern Research
Sarcosine anhydride, systematically known as 1,4-dimethylpiperazine-2,5-dione, is a cyclic dipeptide that has garnered considerable interest within the scientific community, particularly in the realms of drug development and material science.[1][2] As the cyclic dimer of the endogenous amino acid sarcosine (N-methylglycine), its unique structural and chemical attributes make it a valuable scaffold and an important intermediate in various synthetic pathways.[1][3] This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the core physicochemical properties of sarcosine anhydride, offering both established data and field-proven methodologies for its characterization. Understanding these properties is paramount for predicting its behavior in biological and chemical systems, thereby enabling its effective utilization in novel applications.
Molecular Structure and Core Identifiers
A thorough understanding of a molecule begins with its fundamental structure and identifiers. Sarcosine anhydride is a six-membered ring containing two amide linkages.[1][2]
| Property | Value | Source |
| Systematic Name | 1,4-Dimethylpiperazine-2,5-dione | |
| Common Synonyms | Sarcosine anhydride, Cyclo(Sar-Sar) | |
| CAS Number | 5076-82-4 | |
| Molecular Formula | C₆H₁₀N₂O₂ | [4] |
| Molecular Weight | 142.16 g/mol | [4] |
Below is a DOT script representation of the chemical structure of sarcosine anhydride.
Solubility Profile: A Key Determinant of Application
Inferred Solubility:
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Polar Protic Solvents (e.g., Water, Ethanol): The presence of two amide carbonyls allows for hydrogen bonding with protic solvents, suggesting moderate to good solubility.
-
Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): Good solubility is anticipated due to favorable dipole-dipole interactions.
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Non-Polar Solvents (e.g., Chloroform, Diethyl Ether): Limited solubility is expected due to the predominantly polar nature of the amide groups.
Experimental Protocol: Determining Aqueous and Organic Solubility
For a precise quantitative assessment of solubility, a standardized experimental protocol is essential. The following shake-flask method is a reliable approach.
Objective: To determine the equilibrium solubility of sarcosine anhydride in a given solvent.
Materials:
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Sarcosine anhydride (crystalline solid)
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Solvents of interest (e.g., water, ethanol, DMSO, acetonitrile, chloroform)
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Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
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Analytical balance
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Centrifuge
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HPLC or UV-Vis spectrophotometer for quantification
Methodology:
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Preparation of Saturated Solutions:
-
Add an excess amount of sarcosine anhydride to a known volume of the solvent in a sealed vial. The excess solid is crucial to ensure equilibrium is reached at saturation.
-
Equilibrate the vials on an orbital shaker at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid material.
-
Centrifuge the aliquot to remove any suspended microparticles.
-
-
Quantification:
-
Prepare a series of standard solutions of known concentrations of sarcosine anhydride in the same solvent.
-
Analyze the saturated supernatant and the standard solutions using a validated analytical method (HPLC or UV-Vis spectroscopy).
-
Construct a calibration curve from the standard solutions and determine the concentration of sarcosine anhydride in the saturated supernatant. This concentration represents the equilibrium solubility.
-
Stability Profile: A Critical Consideration for Viability
The chemical stability of sarcosine anhydride under various conditions is a crucial factor for its storage, handling, and application, particularly in pharmaceutical formulations where degradation can lead to loss of efficacy and the formation of potentially toxic byproducts. The primary degradation pathway for diketopiperazines is hydrolysis of the amide bonds.
Hydrolytic Stability
Studies on various diketopiperazines have shown that they are susceptible to hydrolysis, with the rate being highly dependent on pH.[5][6] Generally, diketopiperazines exhibit greatest stability in the neutral pH range (approximately pH 3-8) and are more rapidly hydrolyzed under acidic and basic conditions.[5] The hydrolysis of sarcosine anhydride yields the linear dipeptide, which can be further hydrolyzed to two molecules of sarcosine.
Thermal Stability
The thermal stability of a compound is indicative of its ability to withstand elevated temperatures without undergoing decomposition. Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are invaluable for assessing thermal stability. While specific TGA/DSC data for sarcosine anhydride is not widely published, a melting point of 145 °C has been reported, suggesting a degree of thermal stability at lower temperatures.
Experimental Protocol: Assessing Hydrolytic Stability using HPLC
Objective: To determine the rate of hydrolysis of sarcosine anhydride as a function of pH.
Materials:
-
Sarcosine anhydride
-
A series of aqueous buffers covering a range of pH values (e.g., pH 2, 4, 7, 9, 12)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
-
Temperature-controlled incubator or water bath
Methodology:
-
Reaction Setup:
-
Prepare stock solutions of sarcosine anhydride in a suitable organic solvent (e.g., acetonitrile).
-
For each pH to be tested, add a small aliquot of the stock solution to a known volume of the pre-heated buffer in a sealed vial to initiate the hydrolysis reaction. The final concentration of the organic solvent should be low to minimize its effect on the reaction rate.
-
-
Time-Course Analysis:
-
At predetermined time intervals, withdraw an aliquot from each reaction vial.
-
Immediately quench the reaction by adding the aliquot to a quenching solution (e.g., a buffer that shifts the pH to a more stable range or a solvent that precipitates the compound).
-
-
HPLC Analysis:
-
Analyze the quenched samples by HPLC to separate and quantify the remaining sarcosine anhydride and any degradation products.
-
The decrease in the concentration of sarcosine anhydride over time is monitored.
-
-
Data Analysis:
-
Plot the natural logarithm of the concentration of sarcosine anhydride versus time for each pH.
-
The pseudo-first-order rate constant (k) for hydrolysis at each pH is determined from the slope of the linear regression.
-
A pH-rate profile is constructed by plotting log(k) versus pH.
-
Spectroscopic and Structural Characterization
A comprehensive understanding of the physicochemical properties of sarcosine anhydride requires detailed spectroscopic and structural analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure and purity of sarcosine anhydride.
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing signals for the N-methyl protons and the methylene protons of the piperazine ring.
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbons, the methylene carbons, and the N-methyl carbons.
While a fully assigned and published spectrum can be challenging to locate, data is available in public repositories such as the Human Metabolome Database.[3]
Infrared (IR) and Raman Spectroscopy
IR and Raman spectroscopy provide information about the vibrational modes of the molecule and are particularly useful for identifying functional groups. The most prominent feature in the IR spectrum of sarcosine anhydride is the strong absorption band corresponding to the C=O stretching of the amide groups.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of sarcosine anhydride, which can aid in its identification and structural elucidation.
Crystal Structure
The three-dimensional arrangement of molecules in the solid state is determined by X-ray crystallography. The crystal structure of 1,4-dimethylpiperazine-2,5-dione has been determined and is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 687884.[1] Analysis of the crystal structure provides precise information on bond lengths, bond angles, and intermolecular interactions, which can influence properties such as melting point and solubility. A related compound, 1,4-dimethylpiperazine-2,3-dione, has been shown to adopt a half-chair conformation in the solid state, with molecules linked by weak C-H···O hydrogen bonds.[7]
Conclusion
This technical guide has provided a detailed overview of the key physicochemical properties of sarcosine anhydride, a molecule of significant interest in contemporary chemical and pharmaceutical research. By combining available data with established experimental protocols, researchers and drug development professionals are better equipped to understand, characterize, and utilize this versatile cyclic dipeptide. A thorough grasp of its solubility, stability, and structural features is fundamental to unlocking its full potential in the development of novel therapeutics and advanced materials.
References
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Human Metabolome Database. (n.d.). Sarcosine. HMDB. Retrieved February 7, 2026, from [Link]
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PubChem. (n.d.). 1,4-Dimethylpiperazine-2,5-dione. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]
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Goolcharran, C., & Borchardt, R. T. (2001). Kinetics of diketopiperazine formation using model peptides. Journal of Pharmaceutical Sciences, 90(7), 845-855. [Link]
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Khamrang, T., et al. (2024). 1,4-Dimethylpiperazine-2,3-dione. IUCrData, 9(2), x240936. [Link]
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Wikipedia. (2023, December 27). 2,5-Diketopiperazine. In Wikipedia. Retrieved February 7, 2026, from [Link]
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Steinberg, S. M., & Bada, J. L. (1981). Diketopiperazine formation during investigations of amino Acid racemization in dipeptides. Science, 213(4507), 544-545. [Link]
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Ataman Kimya. (n.d.). 1,4-DIMETHYLPIPERAZINE. Retrieved February 7, 2026, from [Link]
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Grs.ncats.nih.gov. (n.d.). SARCOSINE ANHYDRIDE. Retrieved February 7, 2026, from [Link]
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